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Compound of Interest

Compound Name: Prisma APH

Cat. No.: B1178968

Prisma APH Technical Support Center

Welcome to the Prisma APH Technical Support Center. Here you will find troubleshooting
guidance and frequently asked questions to help you improve the purity of your collected cells
and optimize your experimental outcomes.

Frequently Asked Questions (FAQSs)
Q1: What is the expected purity of cells collected with the Prisma APH system?

The expected purity can vary depending on the cell type being isolated and the starting sample
heterogeneity. However, with an optimized protocol, the Prisma APH system is designed to
achieve high purity levels. Please refer to the table below for general guidance.

Target Cell Type Starting Material Expected Purity Range
T Cells (CD3+) PBMCs > 95%

B Cells (CD19+) PBMCs > 95%

Monocytes (CD14+) PBMCs > 90%

NK Cells (CD56+) PBMCs > 90%

Circulating Tumor Cells Whole Blood Highly variable
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Q2: What are the key factors influencing cell purity in a Prisma APH run?

Several factors can impact the final purity of your collected cells. These include the quality of
the starting sample, the accuracy of your target cell labeling, the optimization of the Prisma
APH run parameters (e.g., flow rate, buffer composition), and the careful removal of non-target
cells.

Q3: How can | assess the purity of my collected cells?

Post-collection purity assessment is crucial. The most common method is flow cytometry, using
fluorescently labeled antibodies specific to your target cells and potential contaminating cell
populations.

Troubleshooting Guides
Low Cell Purity

Problem: The purity of the collected target cells is lower than expected.
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Possible Cause

Recommended Solution

Suboptimal Sample Preparation

Ensure the starting cell suspension is a single-
cell suspension, free of clumps and debris.
Consider including a DNase | treatment step to
reduce cell aggregation caused by DNA from
dead cells.[1]

Non-Specific Antibody Binding

Use an appropriate blocking buffer (e.g., Fc
block) before adding your target-specific
antibody to prevent non-specific binding to other

cells.

Insufficient Washing Steps

Increase the number or volume of washes to
more effectively remove unbound antibodies

and non-target cells.

Incorrect Instrument Settings

Verify that the flow rate and other instrument
parameters are set according to the

recommended protocol for your specific cell

type.

High Number of Dead Cells

If the initial sample has low viability (<80%),
consider performing a dead cell removal step
prior to using the Prisma APH system.[1][2]

Carryover of Non-Target Cells

Be careful during the collection step to avoid
disturbing the fraction containing the non-target
cells.[3]

Low Cell Yield

Problem: The total number of collected target cells is lower than expected.
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Possible Cause

Recommended Solution

Under-labeling of Target Cells

Ensure you are using the recommended
concentration of the targeting antibody. Titrate
the antibody to determine the optimal

concentration for your specific cells.[4]

Cell Loss During Preparation

Minimize centrifugation steps and handle cells

gently to avoid unnecessary cell loss.[2][5]

Harsh Enzymatic Digestion

If starting from tissue, optimize the duration and
concentration of enzymatic digestion to
maximize cell release without compromising
viability.[6]

Incorrect Flow Rate

A flow rate that is too high may not allow for
efficient capture of the target cells. A flow rate
that is too low may extend the processing time

and impact cell viability.

Cell Clumping

Improve sample preparation to minimize
clumps, as these can trap target cells and

prevent their collection.[7]

Low Cell Viability

Problem: The collected cells show poor viability.
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Possible Cause Recommended Solution

Keep the entire cell collection process as short
Extended Protocol Duration as possible. Prepare all buffers and reagents in

advance.

Keep cells on ice or at 4°C throughout the
Suboptimal Buffer Temperature procedure, unless otherwise specified for your

cell type.[7]

Avoid vigorous pipetting or vortexing. Use wide-
Mechanical Stress bore pipette tips to minimize shear stress on the
cells.[5][7]

Use a calcium-free buffer containing a protein
Inappropriate Buffer Composition source (e.g., BSA or serum) to maintain cell
health.

If freezing cells post-collection, use a controlled-
Cryopreservation Issues rate freezer and an appropriate cryoprotectant
to ensure high viability upon thawing.

Experimental Protocols
Protocol: Preparation of a Single-Cell Suspension from
PBMCs

 Start with peripheral blood mononuclear cells (PBMCSs) isolated by density gradient
centrifugation.

e Wash the cells by adding 10 volumes of cold PBS containing 2% FBS and centrifuging at
300 x g for 10 minutes at 4°C.

o Carefully remove the supernatant.

» Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 0.5% BSA and 2 mM
EDTA).

o Filter the cell suspension through a 40 um cell strainer to remove any remaining clumps.
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e Count the cells and assess viability using a hemocytometer and Trypan Blue staining. The
viability should ideally be >90%.

» Adjust the cell concentration to the recommended density for your Prisma APH protocol.

Protocol: Purity Assessment by Flow Cytometry

o Take a small aliquot of your starting sample (pre-collection) and your final collected cells
(post-collection).

 Stain the cells with fluorescently labeled antibodies specific for your target cell markers and
markers for expected contaminating cells.

* Include a viability dye to exclude dead cells from the analysis.

 Incubate the cells with the antibodies according to the manufacturer's instructions, typically
for 20-30 minutes at 4°C in the dark.

e Wash the cells to remove unbound antibodies.
o Resuspend the cells in an appropriate buffer for flow cytometry analysis.

e Acquire the samples on a flow cytometer and analyze the data to determine the percentage
of target cells in the collected fraction.

Visual Guides
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Caption: Prisma APH Experimental Workflow.
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Caption: Troubleshooting Logic for Low Cell Purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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